Monomethyl phthalate synthesis and purification
Monomethyl phthalate synthesis and purification
An In-depth Technical Guide to the Synthesis and Purification of Monomethyl Phthalate (B1215562)
Introduction
Monomethyl phthalate (MMP), with the chemical formula C₉H₈O₄, is an organic compound belonging to the phthalate family of esters.[1] It is the mono-methyl ester of phthalic acid. MMP is a principal metabolite of dimethyl phthalate (DMP), a compound used in a variety of consumer products, including plastics, insect repellents, and as a fixative in perfumes.[2][3] Consequently, MMP is often monitored in biological samples as a biomarker of exposure to DMP.[4][5] In industrial and research settings, MMP serves as a chemical intermediate.[1] This guide provides a detailed overview of the common synthesis and purification methodologies for monomethyl phthalate, tailored for researchers and professionals in chemical and drug development.
Physicochemical Properties
Monomethyl phthalate is typically a white to off-white crystalline solid.[6] It is soluble in many organic solvents but has limited solubility in water.[1] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈O₄ | [1][2][6] |
| Molecular Weight | 180.16 g/mol | [2] |
| CAS Number | 4376-18-5 | [1][6] |
| Appearance | White to off-white crystalline powder or crystals | [6] |
| Melting Point | 80 - 86 °C | [2][6][7] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1][8] |
| IUPAC Name | 2-(methoxycarbonyl)benzoic acid | [2][6] |
Synthesis of Monomethyl Phthalate
The most common and straightforward method for synthesizing monomethyl phthalate is the direct reaction of phthalic anhydride (B1165640) with methanol (B129727). This reaction involves the nucleophilic attack of methanol on one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of the monoester.
Chemical Reaction Pathway
The synthesis proceeds via the esterification of phthalic anhydride.
Experimental Protocols
Two common protocols for the synthesis of MMP from phthalic anhydride are detailed below. The primary difference lies in the reaction time and purification strategy.
Protocol 1: Short Reflux Method (Quantitative Yield)
This method is simpler and provides a near-quantitative yield.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (75.0 g, 0.506 mol) and methanol (120.0 g, 3.75 mol).
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Heating: Under a nitrogen atmosphere, stir the mixture and heat under reflux for 30 minutes. The solid should completely dissolve during this time.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess methanol, yielding a residual oil.
-
Crystallization: Place the oil in a refrigerator to solidify.
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Isolation: Once solidified, dry the product to yield monomethyl phthalate (approximately 93.0 g). The reported melting point of the product is 80-81.5 °C.[7]
Protocol 2: Extended Reflux with Toluene (B28343) Azeotrope
This protocol involves a longer reaction time and uses toluene to aid in the removal of reactants.[7]
-
Reaction Setup: Combine powdered phthalic anhydride (74 g, 0.5 mol) and methanol (100 cm³, 2.47 mol) in a flask equipped with a magnetic stirrer and reflux condenser.
-
Heating: Heat the mixture under reflux on an oil bath for 8 hours.
-
Methanol Removal: Distill the clear solution to remove most of the excess methanol.
-
Azeotropic Distillation: Add toluene (100 cm³) to the residue and continue distillation until the still-head temperature reaches 110 °C.
-
Initial Precipitation: Cool the mixture to 30 °C, which should result in a thick white precipitate. Filter the precipitate and wash the residue with toluene (50 cm³).
-
Secondary Crystallization: To the combined filtrates, add petroleum ether (30/40, 100 cm³). This will initially form a dense oil which should crystallize into long white needles upon standing overnight.
-
Isolation: Filter the crystals and wash with petroleum ether (60/80, 50 cm³) to yield the final product (44.5 g, 49% yield).[7]
Data Summary: Synthesis Parameters
| Parameter | Protocol 1 | Protocol 2 |
| Phthalic Anhydride | 0.506 mol | 0.5 mol |
| Methanol | 3.75 mol | 2.47 mol |
| Solvent | None (excess methanol) | Toluene, Petroleum Ether |
| Reaction Time | 30 minutes | 8 hours |
| Temperature | Reflux | Reflux |
| Reported Yield | Quantitative | 49% |
| Source | [7] | [7] |
Purification of Monomethyl Phthalate
Purification of the crude product is essential to remove unreacted starting materials, byproducts such as dimethyl phthalate, and residual solvents. Common techniques include recrystallization, washing, and chromatographic methods.
Purification Workflow
A typical purification process involves several steps to isolate pure MMP from the crude reaction mixture.
Experimental Protocols for Purification
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[9] The principle is to dissolve the impure solid in a hot solvent and allow it to cool slowly.[10] As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the solvent.[9][10] For MMP, a mixed solvent system like toluene and petroleum ether can be effective, as demonstrated in Synthesis Protocol 2.[7]
Neutralization and Washing
Acidic impurities, such as unreacted phthalic anhydride (which can hydrolyze to phthalic acid) or any acid catalyst used, can be removed with a mild base wash. In processes for the synthesis of dimethyl phthalate, an intermediate step often involves neutralizing and washing out residual monomethyl phthalate using a sodium carbonate solution.[11] This principle can be adapted for MMP purification by washing the crude product (dissolved in a water-immiscible solvent) with a dilute aqueous sodium carbonate or bicarbonate solution, followed by washing with water to remove the base.
Chromatography
For achieving very high purity or for analytical purposes, chromatographic techniques are employed.
-
Column Chromatography: Crude MMP can be purified over a silica (B1680970) gel column, eluting with a solvent system such as a hexane/ethyl acetate (B1210297) gradient.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and purification of phthalate esters and their metabolites.[12]
-
Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is used for the quantitative analysis of MMP, although its thermal instability can be a challenge.[13][14]
MMP as a Metabolite
In biological systems, MMP is not typically a starting point for signaling pathways but is rather the product of metabolic breakdown of other phthalates, particularly dimethyl phthalate (DMP).[3] This hydrolysis is carried out by esterase enzymes primarily in the intestine and liver.[3][15]
Conclusion
The synthesis of monomethyl phthalate is most efficiently achieved through the direct reaction of phthalic anhydride and methanol, with optimized protocols offering quantitative yields in short reaction times. Purification of the crude product is critical and can be accomplished through a combination of techniques, including distillation, recrystallization, and washing. The choice of purification strategy depends on the scale of the synthesis and the desired final purity of the compound. Understanding these synthesis and purification methods is fundamental for researchers utilizing MMP as a chemical intermediate or as an analytical standard in metabolic and toxicological studies.
References
- 1. CAS 4376-18-5: Monomethyl phthalate | CymitQuimica [cymitquimica.com]
- 2. Monomethyl phthalate | C9H8O4 | CID 20392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethyl phthalate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 374881000 [thermofisher.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. chembk.com [chembk.com]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
- 11. CN111574363A - Production process of dimethyl phthalate - Google Patents [patents.google.com]
- 12. Determination of phthalates released from paper packaging materials by solid-phase extraction-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
